REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8](O)=[O:9])[CH:5]=[C:4]([CH3:11])[N:3]=1.S(Cl)(Cl)=O.[BH4-].[Na+].C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1.O.C(OCC)(=O)C>[Cl:1][C:2]1[N:7]=[C:6]([CH2:8][OH:9])[CH:5]=[C:4]([CH3:11])[N:3]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=N1)C(=O)O)C
|
Name
|
|
Quantity
|
5.17 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.41 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 60° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution is concentrated on a rotary evaporator, 20 ml of toluene
|
Type
|
ADDITION
|
Details
|
are added to the residue
|
Type
|
CONCENTRATION
|
Details
|
the mixture is again concentrated to dryness on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 40 ml of methyl tert-butyl ether
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C
|
Type
|
TEMPERATURE
|
Details
|
After warming to RT
|
Type
|
WAIT
|
Details
|
the reaction mixture is kept at 4° C. for 24 h
|
Duration
|
24 h
|
Type
|
WASH
|
Details
|
The organic phase is washed twice with in each case 10 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying of the organic phase over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed on a rotary evaporator
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=CC(=N1)CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |